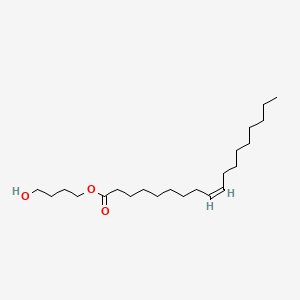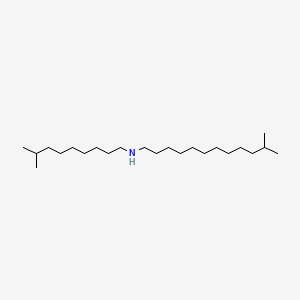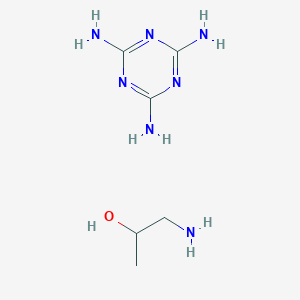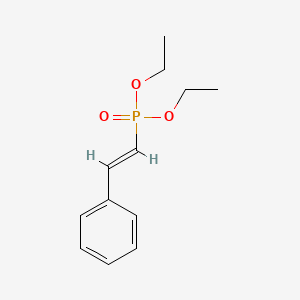
Bis(6-methyloctyl) phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(6-methyloctyl) phthalate is a high molecular weight phthalate ester, commonly used as a plasticizer to enhance the flexibility, durability, and longevity of polyvinyl chloride (PVC) products. This compound is part of a broader class of phthalates, which are widely utilized in various industrial applications due to their effective plasticizing properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(6-methyloctyl) phthalate typically involves the esterification of phthalic anhydride with 6-methyloctanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. Continuous reactors are often employed to maintain a steady production rate. The use of efficient separation techniques, such as distillation and crystallization, ensures high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(6-methyloctyl) phthalate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and 6-methyloctanol.
Oxidation: This compound can be oxidized under strong oxidative conditions to produce phthalic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles like amines or alcohols under appropriate conditions.
Major Products
Hydrolysis: Phthalic acid and 6-methyloctanol.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis(6-methyloctyl) phthalate has several applications in scientific research:
Chemistry: Used as a plasticizer in the study of polymer properties and behaviors.
Biology: Investigated for its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Studied for its potential impacts on human health, including its carcinogenic and teratogenic effects.
Industry: Widely used in the production of flexible PVC products, such as hoses, cables, and flooring
Wirkmechanismus
The mechanism by which bis(6-methyloctyl) phthalate exerts its effects involves its interaction with nuclear receptors and endocrine pathways. It can disrupt hormone synthesis, transport, and metabolism, leading to various physiological effects. The compound’s ability to interfere with the hypothalamic-pituitary-gonadal axis is particularly notable, affecting reproductive and developmental processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2-ethylhexyl) phthalate (DEHP)
- Diisononyl phthalate (DINP)
- Dibutyl phthalate (DBP)
Comparison
Bis(6-methyloctyl) phthalate is similar to other high molecular weight phthalates like bis(2-ethylhexyl) phthalate and diisononyl phthalate in terms of its plasticizing properties and applications. its unique alkyl chain structure provides distinct physical and chemical properties, such as different solubility and volatility profiles. This uniqueness can influence its behavior in various industrial and biological contexts .
Eigenschaften
CAS-Nummer |
85391-49-7 |
|---|---|
Molekularformel |
C26H42O4 |
Molekulargewicht |
418.6 g/mol |
IUPAC-Name |
bis(6-methyloctyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C26H42O4/c1-5-21(3)15-9-7-13-19-29-25(27)23-17-11-12-18-24(23)26(28)30-20-14-8-10-16-22(4)6-2/h11-12,17-18,21-22H,5-10,13-16,19-20H2,1-4H3 |
InChI-Schlüssel |
FEDPFYJRECQFHW-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



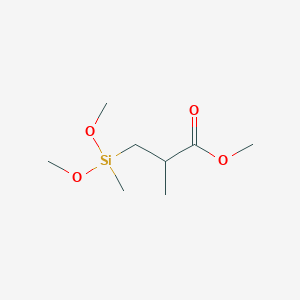
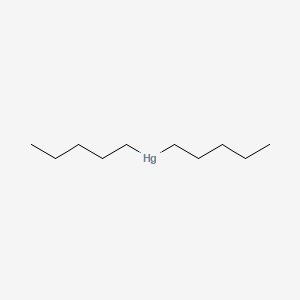


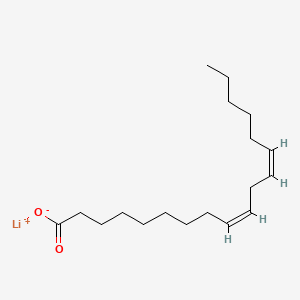
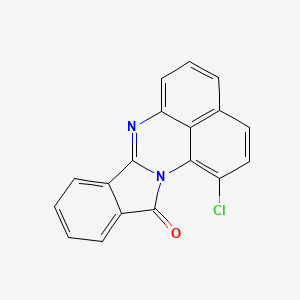
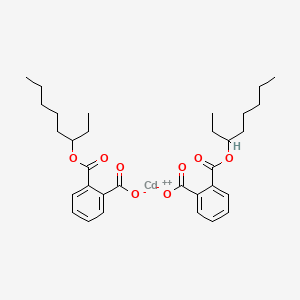
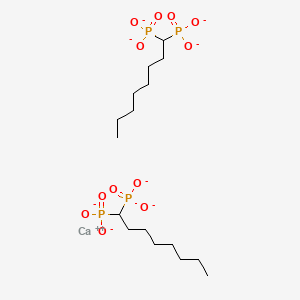
![3-[2-Hydroxy-3-(tetradecyloxy)propoxy]propanol](/img/structure/B12660517.png)
